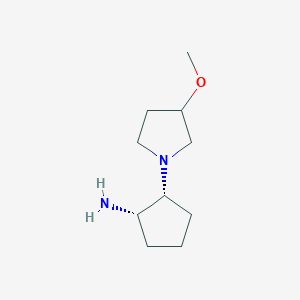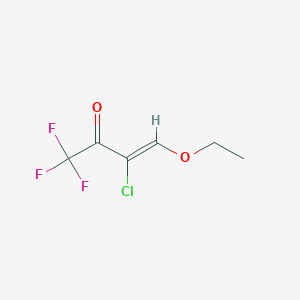
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C6H6ClF3O2 and a molecular weight of 202.56 g/mol . It is a liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride . The reaction is carried out in a continuous reactor, which allows for efficient and rapid production of the compound. The process involves continuously introducing the raw materials into the reactor and extracting the product system to obtain the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar continuous processes. This method ensures high efficiency and safety, reducing the risk of product loss and hazards associated with batch production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Major Products Formed
The major products formed from these reactions include ethoxy group substitution products and various addition products, depending on the reagents and conditions used .
Scientific Research Applications
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It reacts with amino acids to give N-protected amino acids, which are useful in peptide synthesis.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is similar in structure and reactivity, undergoing similar substitution and addition reactions.
(2-Ethoxyvinyl) trifluoromethyl ketone: Another structurally related compound with similar chemical properties.
Uniqueness
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the chloro group, which influences its reactivity and the types of products formed in its reactions .
Properties
IUPAC Name |
(Z)-3-chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBAUTFCZDFBIW-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)(F)F)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
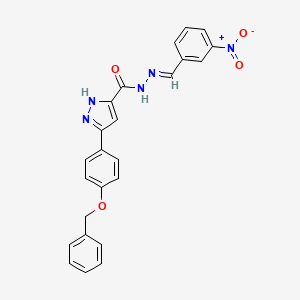
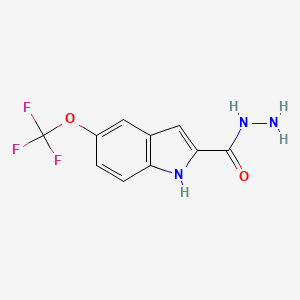
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)
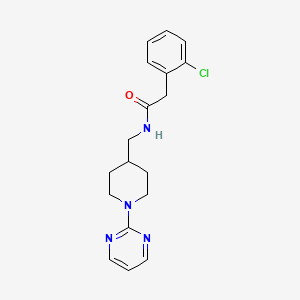
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2677752.png)
![5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2677753.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
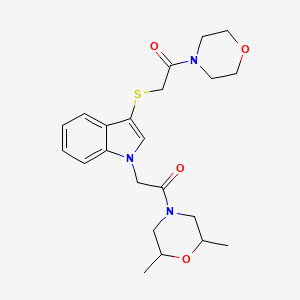
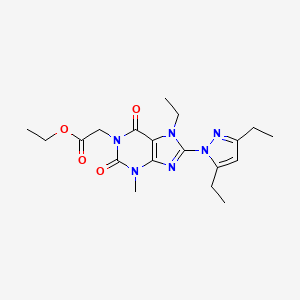
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)
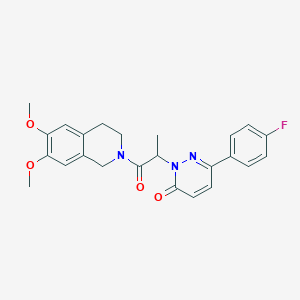
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2677766.png)
